molecular formula C8H11N3O B13198527 4-hydrazinyl-N-methylbenzamide

4-hydrazinyl-N-methylbenzamide

Cat. No.: B13198527
M. Wt: 165.19 g/mol
InChI Key: RBZOSGXDTIOLBR-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-methylbenzamide is an organic compound with the molecular formula C8H11N3O It is a derivative of benzamide, characterized by the presence of a hydrazine group (-NH-NH2) and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-N-methylbenzamide typically involves the reaction of 4-nitro-N-methylbenzamide with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group. The general reaction scheme is as follows: [ \text{4-nitro-N-methylbenzamide} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced further to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-Hydrazinyl-N-methylbenzamide has a wide range of applications in scientific research:

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-hydrazinyl-N-methylbenzamide

InChI

InChI=1S/C8H11N3O/c1-10-8(12)6-2-4-7(11-9)5-3-6/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

RBZOSGXDTIOLBR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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